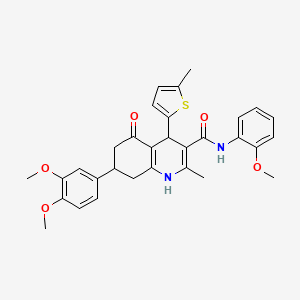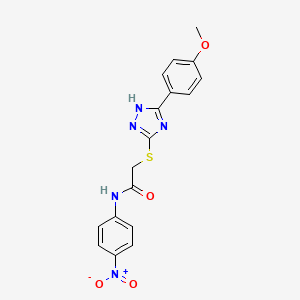![molecular formula C13H19BrClNO3 B4141535 2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4141535.png)
2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride
Overview
Description
2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride is a complex organic compound with a unique structure that includes an allyloxy group, a bromine atom, and a methoxy group attached to a benzylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps, starting with the preparation of the benzylamine derivative. The allyloxy group is introduced through an allylation reaction, while the bromine and methoxy groups are added via bromination and methylation reactions, respectively. The final step involves the reaction of the benzylamine derivative with ethanolamine to form the desired compound, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol
- **2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol acetate
- **2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol sulfate
Uniqueness
2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3.ClH/c1-3-6-18-13-11(14)7-10(8-12(13)17-2)9-15-4-5-16;/h3,7-8,15-16H,1,4-6,9H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVBMGOGIYHEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCO)Br)OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-chloro-4-fluorophenoxy)methyl]-N-isopropyl-3-isoxazolecarboxamide](/img/structure/B4141458.png)
![4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)PYRROLIDIN-2-ONE](/img/structure/B4141468.png)
![7-bromo-1-(4-ethylphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141479.png)
![8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione acetate](/img/structure/B4141491.png)
![7,7-dimethyl-2-(4-methylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4141496.png)
![N-methyl-5-{1-[(6-methyl-1-benzofuran-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4141502.png)
![N-methyl-5-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4141506.png)

![2-[2-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]-N-benzylacetamide](/img/structure/B4141524.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4141529.png)
![2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4141538.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4141542.png)
![{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol](/img/structure/B4141545.png)

